molecular formula C13H14F2N2O4 B6325569 8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1332356-41-8

8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B6325569
CAS RN: 1332356-41-8
M. Wt: 300.26 g/mol
InChI Key: JBEUGASPNCRTSZ-UHFFFAOYSA-N
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Description

Spiro compounds are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds .


Synthesis Analysis

An efficient method for the synthesis of difluoroalkylated 2-azaspiro [4.5]decanes via copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate has been established . The reaction experienced a tandem radical addition and dearomatizing cyclization process .


Molecular Structure Analysis

The general formula for a cycloalkane composed of n carbons is CnH2n . Although a cycloalkane has two fewer hydrogens than the equivalent alkane, each carbon is bonded to four other atoms so are still considered to be saturated with hydrogen .


Chemical Reactions Analysis

The reaction experienced a tandem radical addition and dearomatizing cyclization process . In addition, the resultant products can be smoothly converted into a difluoroalkylated quinolinone and saturated spirocyclohexanone scaffold .


Physical And Chemical Properties Analysis

The molecular weight of a related compound, 8,8-difluoro-2-azaspiro[4.5]decane hydrochloride, is 211.68 .

Future Directions

Spiro compounds are attracting attention as scaffolds in the search for modern drugs . The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs .

properties

IUPAC Name

8-(2,6-difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O4/c14-10-7-9(17(18)19)8-11(15)12(10)16-3-1-13(2-4-16)20-5-6-21-13/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEUGASPNCRTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=C(C=C(C=C3F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Synthesis routes and methods

Procedure details

A mixture of 1,2,3-trifluoro-5-nitrobenzene (4.0 mL, 34.3 mmol), 1,4-dioxa-8-azaspiro[4.5]decane (6.59 mL, 51.4 mmol) and potassium carbonate (5.68 g, 41.1 mmol) in DMSO (35 mL) was heated at 100° C. for 3 hours and then cooled to room temperature. The mixture was partitioned between water and EtOAc, and the organic layer was dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified by column chromatography on silica gel using a solvent gradient of 0-20% EtOAc in hexanes to give a yellow oil.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
6.59 mL
Type
reactant
Reaction Step One
Quantity
5.68 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

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